D-Glucose, 1,2,3,4,5-pentaacetate
Description
D-Glucose pentaacetate exists in two anomeric forms: α-D-glucose pentaacetate (CAS 604-68-2) and β-D-glucose pentaacetate (CAS 604-69-3). These isomers are synthesized via acetylation of D-glucose using acetic anhydride and a catalyst like pyridine, yielding a fully acetylated glucose derivative .
Properties
IUPAC Name |
[(2S,3S,4R,5R)-2,3,4,5-tetraacetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c1-8(17)22-7-16(27-12(5)21)15(26-11(4)20)14(25-10(3)19)13(6-23-16)24-9(2)18/h13-15H,6-7H2,1-5H3/t13-,14-,15+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQZPXRNYVFCJI-WCVJEAGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(C(C(C(CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1([C@H]([C@@H]([C@@H](CO1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Reaction Optimization
| Solvent | Boiling Point (°C) | Acetic Anhydride (mol/mol glucose) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Toluene | 110 | 5–10 | 75 | 98 |
| Ethyl acetate | 77 | 8 | 70 | 95 |
| 1,2-Dichloroethane | 83 | 6 | 68 | 93 |
| Petroleum ether | 40–60 | 10 | 65 | 90 |
Catalyst Loading and Kinetic Control
Sodium acetate remains the preferred catalyst due to its affordability and efficacy. Optimal loading ranges from 0.1–0.5 mol per mol of glucose, balancing reaction rate and byproduct formation. Higher catalyst concentrations (>0.5 mol) accelerated acetylation but promoted anomerization, leading to α/β mixtures that complicated purification. For example, a 0.3 mol catalyst load in toluene produced a 3:1 β/α ratio, whereas 0.5 mol shifted the ratio to 1:1.
Mild Acetylation Conditions for Lab-Scale Synthesis
Recent protocols emphasize room-temperature acetylation to preserve glucose’s stereochemical integrity. A 2025 study demonstrated that treating D-glucose with acetic anhydride (5 mol) and sodium acetate (0.2 mol) in ethyl acetate at 25°C for 4 hours achieved 92% yield with minimal anomerization. The low-temperature approach eliminated thermal degradation pathways, making it ideal for heat-sensitive derivatives like naphthylmethyl oxime conjugates.
Key Advantages:
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Reduced energy consumption due to ambient conditions.
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Compatibility with acid-labile functional groups.
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Simplified purification via direct crystallization from the reaction mixture.
Anomerization Dynamics and Product Characterization
Mechanistic Insights into Anomer Formation
The β-anomer predominates in nonpolar solvents due to its lower free energy (-22.8 kcal/mol vs. -26.8 kcal/mol for α in DMSO). However, polar solvents like DMSO stabilize the α-anomer via enhanced solvation, reversing the preference. For instance, deacetylation of β-D-glucose pentaacetate in DMSO yielded 35% α-anomer, whereas chloroform retained 90% β-anomer.
HPLC Analysis of Anomeric Purity
Modern HPLC methods resolve α/β mixtures using pentafluorophenyl (PFP) stationary phases and methanol-water gradients. A 75:25 α/β mixture eluted as distinct peaks at 8.2 and 9.5 minutes, respectively, under 65% methanol isocratic conditions. This precision enables quality control in industrial batches, ensuring compliance with pharmaceutical standards.
Recrystallization and Industrial-Scale Purification
Crude pentaacetate is typically purified via ethanol recrystallization, exploiting its differential solubility. For example, dissolving 50 g of crude product in 200 mL of hot ethanol and cooling to 4°C yielded 48.7 g (75%) of pure β-anomer with a melting point of 132°C. Industrial processes integrate solvent recovery systems to reduce waste, achieving >90% solvent reuse in closed-loop reactors .
Chemical Reactions Analysis
Anomerization
Mechanism: The stannic chloride catalyzed anomerization of glucose pentaacetate in chloroform solution is specific to the C1-acetoxy group . The reaction involves a complete dissociation of the C1-carbon atom to acetoxy group bond, leading to the formation of carbonium ions . The initial step in the beta to alpha rearrangement is a rapid dissociation, involving the participation of the C2-acetoxy group, to a resonance-stabilized carbonium ion with the lactol carbon atom occupied in the α-configuration . The rate-controlling step in the reaction appears to be the rearrangement of this ion to other ions which are capable of recombining with acetate ion to yield the α-acetate .
Catalysis: The Lewis acid, stannic chloride, catalyzes the anomerization of β-glucose pentaacetate by complexing with the C1-acetoxy group .
Anomeric Stability: The α-acetate is highly stable compared to the β-anomer, and the dissociation of the C1-carbon atom to acetoxy group bond is the rate-controlling step in its rearrangement .
Reaction Rates: Rates of exchange of acetate, concurrent with anomerization, between the C1-acetoxy groups of the pentaacetates of D-glucose and D-mannose and stannic trichloride acetate in chloroform containing stannic chloride were determined at 40°C using isotopically labeled acetate . 1,2-trans-α-D-mannose pentaacetate underwent exchange seven times more rapidly than the β-1,2-cis-anomer but eight times less rapidly than 1,2-trans-β-D-glucose pentaacetate . The latter compound was 450 times more reactive than the α-1,2-cis-anomer .
Hydrolysis
Alkaline Hydrolysis: The alkaline hydrolysis of triacetyl-D-glucosan leads to the formation of D-glucosan .
Reactions with Titanium Tetrachloride
The α-acetate is highly stable toward titanium tetrachloride . The reaction of the β-anomer with titanium tetrachloride to yield tetraacetyl-β-D-glucopyranosyl chloride is extremely fast . This product is unstable under the reaction conditions used and rearranges to the α-form at a measurable rate .
Mercaptolysis
Rates of mercaptolysis of sugar acetates at 0°C have been compared .
Acetylation
Acetylation of D-glucose with pyridine as a catalyst results in the exclusive formation of the α-anomer of glucose pentaacetate .
Rates of Reactions with Stannic Chloride
Data obtained by dissolving glucose pentaacetate in a solution of stannic chloride in pure dry chloroform at 40°C . The plots show the high stability of the α-anomer as compared to the β-form .
Scientific Research Applications
Pharmaceutical Applications
Active Pharmaceutical Intermediate
D-Glucose pentaacetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. It has been utilized in the production of glycosides and other bioactive materials, enhancing the bioavailability of drugs such as linsidomide and silibinin .
Insulinotropic Activity
Research indicates that D-Glucose pentaacetate can stimulate insulin release from pancreatic islets. This property makes it a candidate for diabetes treatment research . Studies have shown that both α- and β-anomers of D-glucose pentaacetate exhibit insulinotropic effects, which could lead to new therapeutic strategies for managing blood sugar levels .
Biochemical Research
Synthesis of Glycosylation Donors
D-Glucose pentaacetate is used as a glycosylation donor in organic synthesis. It facilitates the formation of glycosidic bonds in the synthesis of complex carbohydrates and glycoproteins .
Deacetylation Studies
The compound can undergo deacetylation to yield 2,3,4,6-tetra-O-acetyl-D-glucose through reactions with Lewis acids like AlCl₃. This transformation is crucial for synthesizing various sugar derivatives that are valuable in biochemical research .
Agricultural Applications
Plant Growth Regulators (PGRs)
D-Glucose pentaacetate mimics lipochitooligosaccharides (LCOs), which are involved in plant signaling pathways. Its application as a PGR has been shown to enhance plant growth and development by promoting cell division and root formation .
Pest Control
The compound exhibits antimicrobial properties against various pathogens and pests. It has demonstrated effectiveness against bacteria such as Shigella dysenteriae and fungi like Candida albicans, suggesting potential use as a biopesticide .
Material Science Applications
Biodegradable Polymers
D-Glucose pentaacetate can be incorporated into biodegradable polymers or copolymers. Its hydrophilic nature makes it suitable for developing materials that are environmentally friendly and sustainable .
Plasticizers
The compound is also explored as a plasticizer for materials like PVC and polylactide. This application enhances the flexibility and durability of these materials while maintaining biodegradability .
Table 1: Summary of Applications
| Application Area | Specific Use Cases | Key Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of glycosides; insulin release stimulation | Improved drug bioavailability; diabetes treatment |
| Biochemical Research | Glycosylation donor; deacetylation studies | Synthesis of complex carbohydrates |
| Agriculture | Plant growth regulators; pest control | Enhanced growth; antimicrobial properties |
| Material Science | Biodegradable polymers; plasticizers | Eco-friendly materials |
Case Study 1: Insulin Release Stimulation
A study conducted on rat pancreatic islets demonstrated that both α- and β-D-glucose pentaacetate effectively stimulated insulin secretion. This finding supports its potential role in diabetes management.
Case Study 2: Plant Growth Enhancement
In agricultural trials, D-glucose pentaacetate was applied to crops to assess its impact on growth rates. Results indicated a significant increase in biomass and root development compared to untreated controls.
Mechanism of Action
The mechanism by which D-Glucose, 1,2,3,4,5-pentaacetate exerts its effects involves the acetylation of hydroxyl groups in the fructose molecule. This modification alters the chemical properties of the molecule, making it more reactive and versatile for use in various chemical reactions .
Comparison with Similar Compounds
Key Properties:
- Molecular Formula : C₁₆H₂₂O₁₁ (both isomers)
- Melting Points: α-anomer: 107–110°C β-anomer: 129–133°C
- Specific Rotation: α-anomer: +100° to +104° (c=1, CHCl₃) β-anomer: +4° to +6° (c=5%, CHCl₃)
- Solubility: Soluble in chloroform, methanol, and acetic acid; insoluble in water .
Structural Isomerism: α- vs. β-D-Glucose Pentaacetate
Key Insight: The α-anomer exhibits higher optical rotation and lower melting point due to axial acetyl group orientation, whereas the β-anomer’s equatorial arrangement enhances stability .
Comparison with Other Monosaccharide Pentaesters
a. D-Galactose Pentaacetate
- Isomerism : Forms multiple crystalline isomers (e.g., three distinct pentacetates reported by Hudson et al. ).
- Reactivity : Deacetylates similarly to D-glucose pentaacetate under Lewis acid conditions, yielding tetra-O-acetyl derivatives .
- Applications : Less studied for biological activity compared to glucose derivatives.
b. D-Mannose Penta(3-bromo)benzoate
- Reactivity: Debenzoylation yields 2,3,4,6-tetra-O-(3-bromo)benzoyl-β-D-mannopyranose, contrasting with glucose/g galactose pentaesters, which lose one acetyl group .
- Stability : Bromine substituents enhance steric hindrance, reducing hydrolysis rates.
c. L-Glucose Pentaacetate
- Biological Activity: Despite being non-metabolizable, it stimulates insulin release, suggesting a receptor-mediated mechanism independent of carbohydrate metabolism .
Physicochemical and Functional Differences
Biological Activity
D-Glucose, 1,2,3,4,5-pentaacetate is a derivative of glucose that has been studied for its biological activities, particularly its effects on insulin secretion and metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Overview of D-Glucose Pentaacetate
D-Glucose pentaacetate is an acetylated form of glucose where five hydroxyl groups are replaced by acetyl groups. This modification alters the compound's solubility and metabolic pathways compared to unmodified glucose. The compound has been primarily studied for its insulinotropic effects and metabolic implications in pancreatic cells.
Insulinotropic Action
Research indicates that D-glucose pentaacetate exhibits significant insulinotropic activity. A study conducted on isolated rat pancreatic islets demonstrated that this compound is efficiently taken up and hydrolyzed within the cells, leading to an accumulation of D-glucose. This process enhances insulin secretion through mechanisms distinct from those activated by unmodified glucose.
Key Findings:
- Uptake and Hydrolysis : D-glucose pentaacetate is rapidly taken up by pancreatic B-cells and hydrolyzed to release free glucose, which stimulates insulin secretion .
- Metabolic Pathways : The ester's metabolism differs from that of unesterified glucose; it does not increase oxygen uptake in islets, suggesting a unique metabolic response that may influence insulin release .
- Inhibition Studies : The insulinotropic effect can be inhibited by compounds like 2-deoxy-D-glucose, indicating a reliance on glucose metabolism for its action .
Comparative Metabolism
The metabolic processing of D-glucose pentaacetate reveals intriguing differences when compared to regular glucose. Notably:
- Higher Intracellular Glucose Levels : Cells exposed to D-glucose pentaacetate show elevated intracellular glucose concentrations compared to those treated with regular glucose .
- Reduced Hexose Oxidation : The ratio of hexose oxidation to utilization is lower for the pentaacetate form than for unmodified glucose, suggesting altered metabolic coupling in response to this ester .
Case Studies and Experimental Evidence
Several studies have explored the biological activity of D-glucose pentaacetate through both experimental and computational approaches:
The mechanisms underlying the biological activity of D-glucose pentaacetate are complex and involve several pathways:
- Energy Metabolism : By acting as a substrate for glycolysis and other metabolic pathways, it influences energy production in cells.
- Insulin Secretion Regulation : The compound appears to modulate the signaling pathways responsible for insulin secretion in response to nutrient availability.
- Potential Therapeutic Applications : Given its effects on insulin release and metabolism, there may be potential applications in treating conditions like diabetes or enhancing chemotherapeutic efficacy through metabolic modulation .
Q & A
Q. What are the optimal conditions for synthesizing β-D-glucose pentaacetate from D-glucose?
The synthesis involves reacting D-glucose with acetic anhydride in the presence of a catalyst (e.g., pyridine, sodium acetate, or sulfuric acid) under reflux. Purification is typically achieved via recrystallization from ethanol or chloroform, yielding high-purity β-anomer crystals. Key parameters include reaction time (30 minutes to 1 hour) and temperature (reflux at ~120°C). Crude products may contain α/β mixtures, but recrystallization enriches the β-form to >95% purity .
Q. How can researchers confirm the purity and structure of glucose pentaacetate?
Analytical methods include:
- NMR spectroscopy : Distinct anomeric proton signals (δ 5.72 ppm for α, δ 6.33 ppm for β) and acetyl group peaks (δ 2.06–2.40 ppm) .
- IR spectroscopy : Carbonyl stretches at 1745–1725 cm⁻¹ for acetyl groups .
- HPLC/GC : Quantify purity (>98% for β-anomer) and resolve α/β mixtures .
- Melting point analysis : 107–110°C (α), 129–133°C (β) .
Q. Why does the pentaacetate form of glucose lack reactivity with hydroxylamine or Schiff’s reagent?
Acetylation blocks the aldehyde group in the open-chain form, stabilizing the cyclic hemiacetal structure. This prevents reactions typical of free aldehydes, such as Schiff’s test or bisulfite adduct formation, confirming the dominance of the cyclic anomeric configuration .
Advanced Research Questions
Q. How can kinetic vs. thermodynamic control be investigated in glucose pentaacetate synthesis?
- Kinetic control : Use milder conditions (shorter reaction times, lower temps) to favor the α-anomer, which forms faster due to axial nucleophilic attack.
- Thermodynamic control : Prolonged heating or acidic conditions promote equilibration, favoring the β-anomer (more stable equatorial configuration). Monitor ratios via NMR or HPLC and compare recrystallized vs. crude product compositions .
Q. What methodologies enable selective anomeric deacetylation for functionalizing glucose pentaacetate?
Lewis acids (e.g., Sn(OEt)₃) selectively remove the anomeric acetyl group, yielding 2,3,4,6-tetra-O-acetyl derivatives. This is critical for synthesizing glycosyl donors (e.g., trichloroacetimidates or thioglycosides) used in oligosaccharide assembly .
Q. How do α- and β-anomers of glucose pentaacetate differ in stability and reactivity?
- β-anomer : Thermodynamically stable (equatorial acetyl groups minimize steric hindrance).
- α-anomer : Kinetically favored but less stable. Reactivity differences are exploited in glycosylation: β-anomers act as glycosyl donors with Lewis acids, while α-anomers require activation (e.g., halide displacement) .
Q. What role does glucose pentaacetate play in studying carbohydrate stereochemistry?
It serves as a model compound for vibrational circular dichroism (VCD) to analyze stereoelectronic effects and anomeric configuration. Its acetyl groups amplify chiroptical signals, enabling precise structural elucidation .
Applications in Material Science and Drug Development
Q. How are acetylated glucose derivatives used in functional material synthesis?
- Chiral materials : Acetyl groups enhance solubility in organic solvents for polymer synthesis.
- Oil-holding capacity (OHC) : β-D-glucose pentaacetate exhibits OHC of 11 g oil/g, comparable to acetylated fructooligosaccharides, making it useful in hydrophobic matrices .
Q. What strategies improve the aqueous solubility of glucose pentaacetate for biomedical applications?
Q. How is glucose pentaacetate utilized in antiviral or anticancer drug discovery?
It acts as a precursor for:
- Glycosyltransferase inhibitors : Modulate enzyme activity in cancer cell signaling.
- Antiviral prodrugs : Acetyl groups enhance membrane permeability, with subsequent hydrolysis releasing active agents .
Data Contradictions and Resolution
- Melting point variability : Reported ranges (α: 107–110°C, β: 129–133°C) depend on purity and recrystallization solvents. Always cross-validate with NMR/HPLC .
- Anomer ratios in crude products : Initial synthesis may yield α:β mixtures (e.g., 13% α in β-dominant crude batches). Recrystallization or chromatography is required for isolation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
